- The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formation, Bulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296

Cas no 91433-17-9 (Licoflavone B)

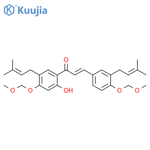

Licoflavone B structure

Nom du produit:Licoflavone B

Licoflavone B Propriétés chimiques et physiques

Nom et identifiant

-

- 4',7-Dihydroxy-3',6-diprenylflavone

- Licoflavone B

- prenyllicoflavone A

- 7-Hydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one

- LMPK12110029

- 4H-1-Benzopyran-4-one, 7-hydroxy-2-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-6-(3-methyl-2-butenyl)- (9CI)

- 7-Hydroxy-2-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one (ACI)

- F82177

- 7-Hydroxy-2-(4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one

- HY-N4184

- MS-26508

- CHEMBL3125437

- 91433-17-9

- BDBM50496210

- AKOS037515340

- 4H-1-Benzopyran-4-one, 7-hydroxy-2-(4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)-6-(3-methyl-2-buten-1-yl)-

- UNII-VMN9VGP9XJ

- VMN9VGP9XJ

- CS-0032377

- 7-Hydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one

- 7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one

- CHEBI:186362

- 7-Hydroxy-2-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-6-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one

- DA-64962

-

- Piscine à noyau: 1S/C25H26O4/c1-15(2)5-7-17-11-19(9-10-21(17)26)24-14-23(28)20-12-18(8-6-16(3)4)22(27)13-25(20)29-24/h5-6,9-14,26-27H,7-8H2,1-4H3

- La clé Inchi: GLDVIKFETPAZNV-UHFFFAOYSA-N

- Sourire: O=C1C2C(=CC(=C(C/C=C(\C)/C)C=2)O)OC(C2C=C(C/C=C(\C)/C)C(O)=CC=2)=C1

Propriétés calculées

- Qualité précise: 390.183109g/mol

- Charge de surface: 0

- XLogP3: 6.3

- Nombre de donneurs de liaisons hydrogène: 2

- Nombre de récepteurs de liaison hydrogène: 4

- Nombre de liaisons rotatives: 5

- Masse isotopique unique: 390.183109g/mol

- Masse isotopique unique: 390.183109g/mol

- Surface topologique des pôles: 66.8Ų

- Comptage des atomes lourds: 29

- Complexité: 681

- Comptage atomique isotopique: 0

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Nombre d'unités de liaison covalente: 1

- Poids moléculaire: 390.5

Propriétés expérimentales

- Couleur / forme: Powder

- Dense: 1.191±0.06 g/cm3 (20 ºC 760 Torr),

- Solubilité: Insuluble (8.2E-4 g/L) (25 ºC),

Licoflavone B PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Chengdu Biopurify Phytochemicals Ltd | BP4007-10mg |

Licoflavone B |

91433-17-9 | 98% | 10mg |

$165 | 2023-09-19 | |

| eNovation Chemicals LLC | Y1253673-10mg |

Licoflavone B |

91433-17-9 | 99% | 10mg |

$1005 | 2024-06-05 | |

| MedChemExpress | HY-N4184-5mg |

Licoflavone B |

91433-17-9 | 99.91% | 5mg |

¥3360 | 2024-04-16 | |

| Biosynth | RDA43317-5 mg |

Licoflavone B |

91433-17-9 | 5mg |

$356.60 | 2023-01-02 | ||

| eNovation Chemicals LLC | Y1253673-5mg |

Licoflavone B |

91433-17-9 | 99% | 5mg |

$630 | 2024-06-05 | |

| 1PlusChem | 1P01N7E9-5mg |

Licoflavone B |

91433-17-9 | 99% | 5mg |

$409.00 | 2024-04-20 | |

| Chengdu Biopurify Phytochemicals Ltd | BP4007-20mg |

Licoflavone B |

91433-17-9 | 98% | 20mg |

$296 | 2023-09-19 | |

| TargetMol Chemicals | TN1860-25mg |

Licoflavone B |

91433-17-9 | 99.76% | 25mg |

¥ 6380 | 2024-07-20 | |

| TargetMol Chemicals | TN1860-10 mg |

Licoflavone B |

91433-17-9 | 99.76% | 10mg |

¥ 5,097 | 2023-07-11 | |

| MedChemExpress | HY-N4184-1mg |

Licoflavone B |

91433-17-9 | 99.91% | 1mg |

¥1280 | 2024-04-16 |

Licoflavone B Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Sodium carbonate Solvents: Ethanol , Water

2.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran

3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

2.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran

3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Acetone

2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water

3.1 Reagents: Sodium carbonate Solvents: Ethanol , Water

4.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran

5.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

2.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water

3.1 Reagents: Sodium carbonate Solvents: Ethanol , Water

4.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran

5.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

Référence

- The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formation, Bulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296

Méthode de production 3

Conditions de réaction

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water

2.1 Reagents: Sodium carbonate Solvents: Ethanol , Water

3.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran

4.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

2.1 Reagents: Sodium carbonate Solvents: Ethanol , Water

3.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran

4.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

Référence

- The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formation, Bulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296

Méthode de production 4

Conditions de réaction

1.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran

2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

Référence

- The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formation, Bulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296

Méthode de production 5

Conditions de réaction

1.1 Reagents: Boron trifluoride etherate Solvents: 1,4-Dioxane

2.1 Reagents: Potassium carbonate Solvents: Acetone

3.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water

4.1 Reagents: Sodium carbonate Solvents: Ethanol , Water

5.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran

6.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

2.1 Reagents: Potassium carbonate Solvents: Acetone

3.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water

4.1 Reagents: Sodium carbonate Solvents: Ethanol , Water

5.1 Reagents: Lithium diisopropylamide , Phenylseleninyl benzeneseleninate Solvents: Tetrahydrofuran

6.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

Référence

- The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formation, Bulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296

Méthode de production 6

Conditions de réaction

1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

Référence

- The first total syntheses of prenyllicoflavone a and licoflavone a and biological evaluation as inhibitors of bone resorption pits formation, Bulletin of the Korean Chemical Society, 2001, 22(12), 1295-1296

Licoflavone B Raw materials

- Benzaldehyde, 4-(methoxymethoxy)-3-(3-methyl-2-butenyl)-

- 2',4'-Dihydroxyacetophenone

- (2E)-1-[2-Hydroxy-4-(methoxymethoxy)-5-(3-methyl-2-buten-1-yl)phenyl]-3-[4-(methoxymethoxy)-3-(3-methyl-2-buten-1-yl)phenyl]-2-propen-1-one

- 1,1-Dimethyl-2-propen-1-ol

- 2',4'-Dihydroxy-5'-prenylacetophenone

- 1-[2-Hydroxy-4-(methoxymethoxy)-5-(3-methyl-2-butenyl)phenyl]ethanone

Licoflavone B Preparation Products

Licoflavone B Littérature connexe

-

Mina Maddah,Roodabeh Bahramsoltani,Nafiseh Hoseini Yekta,Roja Rahimi,Rasoul Aliabadi,Mahdi Pourfath New J. Chem. 2021 45 15977

-

J. B. Harborne,C. A. Williams Nat. Prod. Rep. 1995 12 639

-

Peichun Xie,Bin Chen,Jiaxin Ran,Minmin Zhan,Hengjun Du,Fengyi Hong,Muwen Lu,Yong Cao,Hang Xiao,Mingyue Song Food Funct. 2023 14 6248

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:91433-17-9)Licoflavone B

Pureté:99%/99%/99%/99%/99%

Quantité:5mg/10mg/25mg/50mg/1ml

Prix ($):336.0/491.0/800.0/1098.0/367.0

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:91433-17-9)Licoflavone B

Pureté:>98%

Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized

Prix ($):Enquête